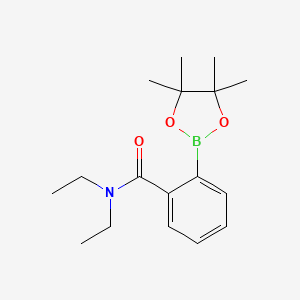
Oxacycloheptadec-7-en-2-one, (7E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by a 17-membered lactone ring with an unsaturated bond at the 7th position. It is known for its distinctive musky odor and is widely used in the fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxacycloheptadec-7-en-2-one, (7E)-, involves the formation of the lactone ring through various organic reactions. One common method includes the use of trimethyl orthoformate and diacetyl oxide as reagents . The reaction conditions typically involve heating and the presence of a catalyst to facilitate the formation of the lactone ring.
Industrial Production Methods
In industrial settings, the production of Oxacycloheptadec-7-en-2-one, (7E)-, is optimized for large-scale synthesis. The process involves the use of readily available starting materials and efficient reaction conditions to ensure high yield and purity. The industrial methods focus on cost-effectiveness and scalability to meet the demands of the fragrance industry .
化学反応の分析
Types of Reactions
Oxacycloheptadec-7-en-2-one, (7E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the unsaturated bond to a saturated one.
Substitution: The lactone ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include carboxylic acids, saturated lactones, and substituted lactones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Oxacycloheptadec-7-en-2-one, (7E)-, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lactone ring formation and reactivity.
Biology: The compound’s musky odor makes it a subject of interest in olfactory research.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is extensively used in the fragrance industry for its musky scent, contributing to the formulation of perfumes and other scented products
作用機序
The mechanism of action of Oxacycloheptadec-7-en-2-one, (7E)-, primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its musky odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
類似化合物との比較
Similar Compounds
Oxacycloheptadec-8-en-2-one, (8Z)-: Another lactone with a similar structure but differing in the position of the unsaturated bond.
Oxacycloheptadec-10-en-2-one: Differing in the position of the double bond, this compound also exhibits musky odor properties.
Uniqueness
Oxacycloheptadec-7-en-2-one, (7E)-, is unique due to its specific unsaturated bond position, which influences its olfactory properties and reactivity. This distinct structure makes it particularly valuable in the fragrance industry for creating unique scent profiles .
特性
CAS番号 |
223104-10-7 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC名 |
(7E)-1-oxacycloheptadec-7-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4+ |
InChIキー |
HMWPDRYGIBLSHB-GQCTYLIASA-N |
異性体SMILES |
C1CCCC/C=C/CCCCC(=O)OCCCC1 |
正規SMILES |
C1CCCCC=CCCCCC(=O)OCCCC1 |
沸点 |
185.00 to 190.00 °C. @ 16.00 mm Hg |
melting_point |
28.5 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

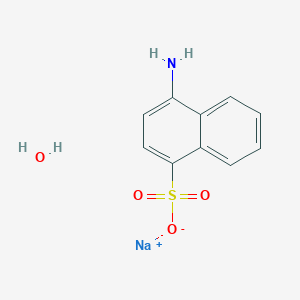
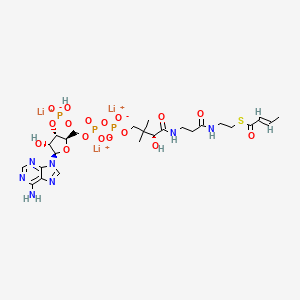
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
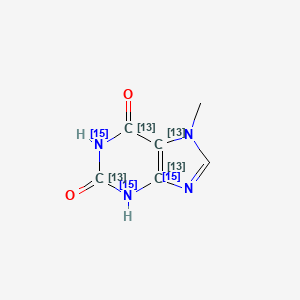

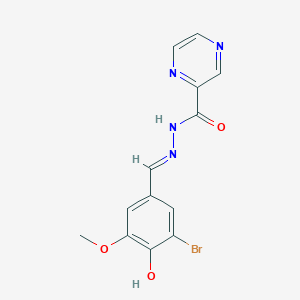
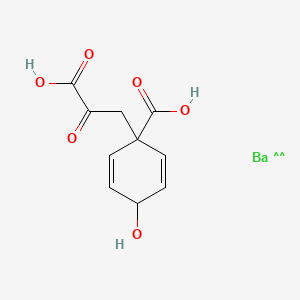
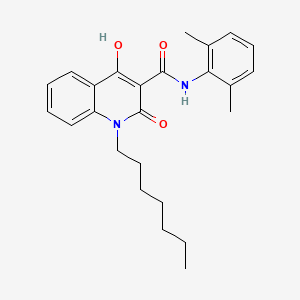


![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
